Ethyl 3-(chloromethyl)phenoxyacetate
Description
Ethyl 3-(chloromethyl)phenoxyacetate is a chlorinated phenoxyacetic acid derivative with applications in organic synthesis, agrochemicals, and pharmaceuticals. Structurally, it consists of a phenoxyacetate backbone substituted with a chloromethyl group at the 3-position of the aromatic ring and an ethyl ester functional group. This compound is typically synthesized via nucleophilic substitution or condensation reactions involving chloroacetylating agents and phenolic precursors. Its reactivity is influenced by the electron-withdrawing chlorine atom, which enhances electrophilic character at the benzylic position, making it a versatile intermediate for further functionalization (e.g., alkylation, cyclization) .
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
ethyl 2-[3-(chloromethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13ClO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 |
InChI Key |
HFIGMKDWQUAIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Ethyl 3-(chloromethyl)phenoxyacetate shares structural similarities with several substituted phenoxyacetates and chloroacetate esters. Key analogues include:
Key Observations :
- Chlorine Position: Chlorine at the 3-position (target compound) vs. 4-position (e.g., ) alters steric and electronic profiles.
- Functional Groups: The presence of a β-ketoester (e.g., ) or formyl group () diversifies reactivity. This compound lacks these groups, limiting its use in coordination chemistry but enhancing stability under basic conditions.
Physicochemical Properties
Notes: The higher molecular weight and density of this compound compared to Ethyl 4-chloroacetoacetate reflect its larger aromatic system.
Critical Research Findings
- Reactivity: The chloromethyl group undergoes nucleophilic displacement with amines or thiols, enabling access to heterocycles (e.g., chromenones) via Pechmann-Duisberg reactions .
- Catalytic Applications : Chiral Lewis acids enable enantioselective transformations of analogous chloroacetates, though this remains unexplored for the target compound .
- Environmental Impact: Chlorinated phenoxyacetates exhibit persistence in soil, necessitating biodegradation studies (data lacking for the target compound) .
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